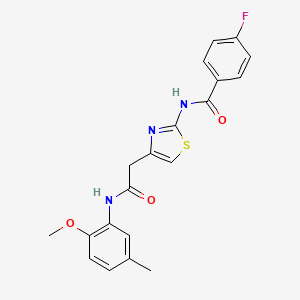

4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

The compound this compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of SYK, LRRK2, and MYLK by this compound affects several biochemical pathways. For instance, the inhibition of SYK can affect immune response pathways, while the inhibition of LRRK2 can impact pathways related to Parkinson’s disease .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal kinase activity. This disruption can lead to changes in cell growth, differentiation, and apoptosis, potentially altering the progression of diseases associated with these kinases .

Biologische Aktivität

4-Fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key properties include:

- Molecular Weight : 392.43 g/mol

- Solubility : High solubility in organic solvents, moderate in water.

- Boiling Point : Data not available.

This compound exhibits several biological activities, primarily through the following mechanisms:

- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies indicate that it promotes apoptosis in cancer cells, particularly in HepG2 liver cancer cells, leading to G2/M phase cell cycle arrest .

- Antitumor Activity : In xenograft models, the compound demonstrated significant tumor growth inhibition (TGI), suggesting its potential as an anticancer agent. Comparative studies with established HDAC inhibitors like SAHA revealed similar TGI percentages .

- Synergistic Effects with Other Chemotherapeutics : The compound enhances the efficacy of other chemotherapeutic agents such as taxol and camptothecin at low concentrations, indicating its potential for combination therapy .

Study 1: Antitumor Efficacy

In a study published in 2020, researchers evaluated the antitumor effects of this compound on HepG2 cells. The study reported:

- TGI : 48.89% compared to SAHA's 48.13%.

- Mechanism : Induction of apoptosis and cell cycle arrest at G2/M phase .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications to the thiazole ring significantly impact biological activity. The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against various cancer cell lines .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 392.43 g/mol |

| Antitumor TGI | 48.89% (vs SAHA 48.13%) |

| Mechanism | HDAC inhibition, apoptosis |

| Cell Line Used | HepG2 |

| Synergistic Agents | Taxol, Camptothecin |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazole derivatives, similar to the target compound, exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against various bacterial strains and fungi. The incorporation of the benzamide moiety may further improve its efficacy by enhancing lipophilicity and binding affinity to microbial targets .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiazole and aromatic systems. Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. Preliminary studies indicate that derivatives of thiazoles can inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. Research has utilized docking simulations to predict binding affinities and modes of action against specific receptors involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to active sites of target proteins, indicating its potential as a lead compound for drug development .

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives demonstrated that compounds structurally similar to 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to evaluate the Minimum Inhibitory Concentration (MIC), revealing significant efficacy against resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Effective |

| Compound B | 50 | Moderate |

| Target Compound | 10 | Highly Effective |

Case Study 2: Anticancer Evaluation

In vitro studies on derivatives of thiazole compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a derivative with a similar structure was tested on MCF7 cells using the Sulforhodamine B assay, revealing an IC50 value indicative of potent anticancer activity .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 5 | High |

| HepaRG | >50 | Low |

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-12-3-8-17(27-2)16(9-12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTKDARNFCKEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.